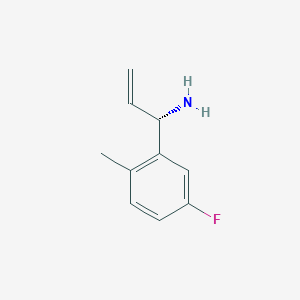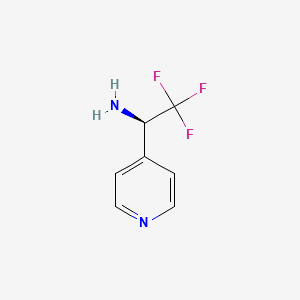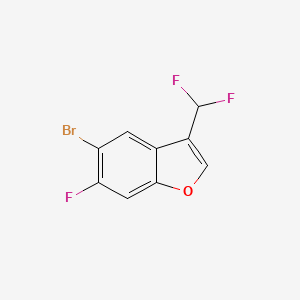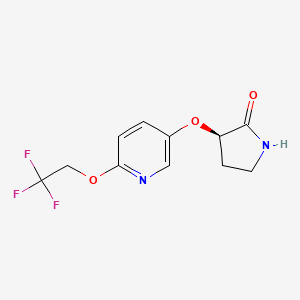
(R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidin-2-one core with a pyridin-3-yl ether substituent, which is further modified with a trifluoroethoxy group. The presence of the trifluoroethoxy group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridin-3-yl Ether Substituent: This step involves the nucleophilic substitution of a suitable pyridine derivative with the pyrrolidin-2-one core.
Addition of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction using a trifluoroethanol derivative and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-one core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidin-2-one core, resulting in reduced analogs.
Substitution: The trifluoroethoxy group and the pyridin-3-yl ether substituent can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the pyrrolidin-2-one core facilitates its interaction with biological macromolecules. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
®-3-((6-Methoxypyridin-3-YL)oxy)pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
®-3-((6-Ethoxypyridin-3-YL)oxy)pyrrolidin-2-one: Features an ethoxy group in place of the trifluoroethoxy group.
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)piperidin-2-one: Contains a piperidin-2-one core instead of a pyrrolidin-2-one core.
Uniqueness
The presence of the trifluoroethoxy group in ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability
属性
分子式 |
C11H11F3N2O3 |
|---|---|
分子量 |
276.21 g/mol |
IUPAC 名称 |
(3R)-3-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)6-18-9-2-1-7(5-16-9)19-8-3-4-15-10(8)17/h1-2,5,8H,3-4,6H2,(H,15,17)/t8-/m1/s1 |
InChI 键 |
RYZLCGIMRRJAGT-MRVPVSSYSA-N |
手性 SMILES |
C1CNC(=O)[C@@H]1OC2=CN=C(C=C2)OCC(F)(F)F |
规范 SMILES |
C1CNC(=O)C1OC2=CN=C(C=C2)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

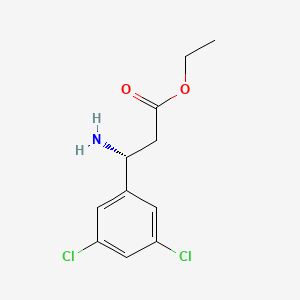

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
